Cas no 755697-75-7 (3-Pyridinemethanol,5-hydroxy-2-methyl-)
755697-75-7 structure
Product Name:3-Pyridinemethanol,5-hydroxy-2-methyl-
CAS No:755697-75-7
MF:C7H9NO2
MW:139.151861906052
CID:562904
PubChem ID:45079442
Update Time:2025-04-19
3-Pyridinemethanol,5-hydroxy-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinemethanol,5-hydroxy-2-methyl-
- 3-Pyridinemethanol,5-hydroxy-2-methyl-(9CI)
- 5-hydroxy-2-methyl-3-Pyridinemethanol
- AKOS006306910
- 5-(hydroxymethyl)-6-methylpyridin-3-ol
- 5-hydroxymethyl-6-methylpyridin-3-ol
- 755697-75-7
-
- Inchi: 1S/C7H9NO2/c1-5-6(4-9)2-7(10)3-8-5/h2-3,9-10H,4H2,1H3
- InChI Key: GDWYNOCOYNASFB-UHFFFAOYSA-N
- SMILES: OCC1=CC(=CN=C1C)O
Computed Properties
- Exact Mass: 139.06300
- Monoisotopic Mass: 139.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 53.4Ų
Experimental Properties
- PSA: 53.35000
- LogP: 0.58790
3-Pyridinemethanol,5-hydroxy-2-methyl- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
755697-75-7 (3-Pyridinemethanol,5-hydroxy-2-methyl-) Related Products
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- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
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